molecular formula C9H18N4S B14074336 N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide CAS No. 102266-85-3

N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide

Cat. No.: B14074336
CAS No.: 102266-85-3
M. Wt: 214.33 g/mol
InChI Key: XAXLFEQKPFOEMW-UHFFFAOYSA-N
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Description

N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is a thiosemicarbazide derivative characterized by two butan-2-ylidene groups attached to a hydrazine-carbothiohydrazide backbone. Its synthesis typically involves the condensation of hydrazine-carbothiohydrazide with ketones (e.g., 2-butanone) under acidic conditions, forming a bis-hydrazone structure with stereochemical complexity due to restricted rotation around the amide bond . The compound’s physicochemical properties, such as isomerism and hydrogen-bonding patterns, are critical to its reactivity and applications in medicinal chemistry and materials science.

Properties

CAS No.

102266-85-3

Molecular Formula

C9H18N4S

Molecular Weight

214.33 g/mol

IUPAC Name

1,3-bis(butan-2-ylideneamino)thiourea

InChI

InChI=1S/C9H18N4S/c1-5-7(3)10-12-9(14)13-11-8(4)6-2/h5-6H2,1-4H3,(H2,12,13,14)

InChI Key

XAXLFEQKPFOEMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=S)NN=C(C)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide typically involves the reaction of hydrazinecarbothioamide with butan-2-one under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Electronic Properties

  • ¹H NMR Analysis: The target compound’s ¹H NMR spectrum (analogous to ) shows split signals for NH protons (9.99–10.16 ppm) and methyl/ethyl groups (0.76–2.24 ppm), indicative of Z/E isomerism and conformational flexibility . In contrast, FTCH () exhibits simplified aromatic proton signals due to symmetrical flavanone substituents .
  • Electronic Properties : The electron-withdrawing thiocarbonyl group in the target compound reduces electron density at the hydrazine core compared to 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (), where the benzothiophene moiety enhances conjugation and stability .

Crystallographic and Computational Insights

  • Single-Crystal Studies : The E-configuration of the imine group in (2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]hydrazinecarboxamide () is confirmed via X-ray diffraction, a feature likely shared by the target compound’s hydrazone bonds .
  • DFT Calculations : FTCH () is computationally predicted to have high chemical reactivity (low HOMO-LUMO gap), whereas the target compound’s aliphatic substituents may increase stability and reduce reactivity .

Biological Activity

N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is a hydrazone derivative with potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H14N4S\text{C}_9\text{H}_{14}\text{N}_4\text{S}

The compound features a thiohydrazide functional group, which is crucial for its biological activity. The presence of the butan-2-ylidene moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing hydrazone and thiosemicarbazone moieties exhibit significant antimicrobial properties. A study investigating various thiosemicarbazone derivatives revealed that these compounds demonstrated notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
E. coli12
Other ThiosemicarbazonesVarious10 - 20

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. The compound exhibited significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930
HeLa35

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound effectively inhibited bacterial growth through disruption of bacterial cell membranes .

Evaluation of Cytotoxic Effects

Another research project focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

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